

# An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-fluorobenzoate

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## Compound of Interest

**Compound Name:** Methyl 2-(bromomethyl)-3-fluorobenzoate

**Cat. No.:** B118828

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on **methyl 2-(bromomethyl)-3-fluorobenzoate** is limited. The information presented in this guide, including physical properties, synthesis protocols, and applications, is largely inferred from established chemical principles and data available for structurally analogous compounds. This guide is intended to provide a well-reasoned starting point for research and development activities.

## Core Compound Properties (Inferred)

**Methyl 2-(bromomethyl)-3-fluorobenzoate** is a halogenated aromatic ester. Its structure suggests it is a versatile reagent in organic synthesis, particularly for the introduction of a 2-carbomethoxy-6-fluorobenzyl moiety.

Table 1: Inferred Physicochemical Properties of **Methyl 2-(bromomethyl)-3-fluorobenzoate** and Related Compounds

Property	Methyl 2-(bromomethyl)-3-fluorobenzoate (Inferred)	Methyl 2-(bromomethyl)-4-fluorobenzoate [1]	Methyl 2-(bromomethyl)-3-nitrobenzoate[ 2]	Methyl 2-bromomethylbenzoate
CAS Number	Not available	157652-28-3	98475-07-1	2417-73-4
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrFO <sub>2</sub>	C <sub>9</sub> H <sub>8</sub> BrFO <sub>2</sub>	C <sub>9</sub> H <sub>8</sub> BrNO <sub>4</sub>	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>
Molecular Weight	247.06 g/mol	247.06 g/mol	274.07 g/mol	229.07 g/mol
Appearance	Likely a colorless to pale yellow liquid or low-melting solid	Not specified	Not specified	Not specified
Boiling Point	Predicted: ~290-300 °C at 760 mmHg	291.6 °C at 760 mmHg	Not available	Not available
Purity	>97% (typical for research chemicals)	>98%	Not specified	Not specified
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.	Dry, sealed place.	Not specified	Not specified

## Synthesis and Experimental Protocols (Inferred)

A plausible synthetic route to **methyl 2-(bromomethyl)-3-fluorobenzoate** involves a two-step process starting from 2-fluoro-3-methylbenzoic acid.

## Step 1: Esterification of 2-fluoro-3-methylbenzoic acid (Inferred Protocol)

This procedure outlines the formation of methyl 2-methyl-3-fluorobenzoate.

Experimental Protocol:

- To a solution of 2-fluoro-3-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the methanol under reduced pressure.
- Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methyl-3-fluorobenzoate.

## Step 2: Bromination of Methyl 2-methyl-3-fluorobenzoate (Inferred Protocol)

This procedure details the benzylic bromination to yield the target compound, **methyl 2-(bromomethyl)-3-fluorobenzoate**. This protocol is adapted from the synthesis of analogous bromomethylated benzoate derivatives.

Experimental Protocol:

- In a reaction vessel equipped with a reflux condenser and a light source, dissolve methyl 2-methyl-3-fluorobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

- Add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.02-0.1 eq).
- Heat the mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate the reaction.
- Monitor the reaction by TLC or HPLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by crystallization to obtain **methyl 2-(bromomethyl)-3-fluorobenzoate**.

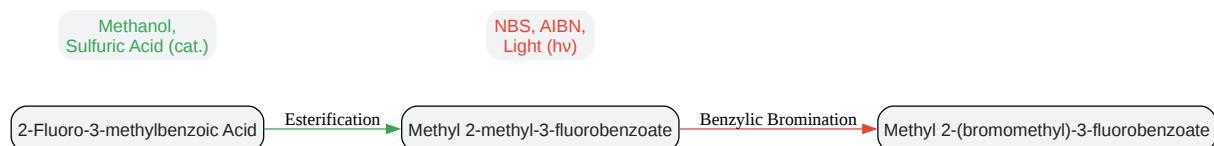
## Applications in Research and Drug Discovery (Inferred)

Based on the applications of structurally similar compounds, **methyl 2-(bromomethyl)-3-fluorobenzoate** is expected to be a valuable intermediate in several areas:

- Pharmaceutical Synthesis: As a key building block for the synthesis of complex organic molecules. The bromomethyl group is a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. The fluorinated phenyl ring is a common motif in many pharmaceuticals, often enhancing metabolic stability and binding affinity.
- Agrochemical Development: Similar to its analogs, this compound could be used in the synthesis of novel pesticides and herbicides.
- Organic Synthesis: A versatile reagent for the introduction of the 2-carbomethoxy-6-fluorobenzyl group in a variety of organic transformations.

## Visualized Synthetic Workflow

The following diagram illustrates the inferred two-step synthesis of **methyl 2-(bromomethyl)-3-fluorobenzoate**.



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Caption: Inferred synthetic pathway for **Methyl 2-(bromomethyl)-3-fluorobenzoate**.

This technical guide provides a comprehensive overview based on available data for analogous compounds. Researchers should validate these inferred properties and protocols through experimentation.

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## References

- 1. Methyl 2-Fluoro-3-nitrobenzoate | lookchem [lookchem.com]
- 2. arkat-usa.org [arkat-usa.org]
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